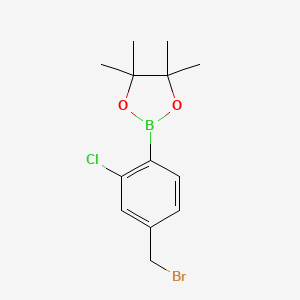
2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound “2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are commonly used in organic chemistry for various synthesis reactions .
Molecular Structure Analysis
The compound likely contains a phenyl ring (a variant of a benzene ring) attached to a bromomethyl group (-CH2Br) at the 4th position and a chlorine atom at the 2nd position. The “4,4,5,5-tetramethyl-1,3,2-dioxaborolane” part of the molecule is a cyclic structure containing boron, oxygen, and carbon atoms .Chemical Reactions Analysis
Organoboron compounds are known to undergo several types of reactions, including coupling reactions and conversions to other functional groups . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.科学的研究の応用
Synthesis of Novel Derivatives and Materials
A novel series of boron-containing stilbene derivatives, synthesized using a precursor similar to the specified compound, showcases its role in the development of new materials. These derivatives were further applied to synthesize boron-capped polyenes, potentially useful for LCD technology and as intermediates for conjugated polyenes. This research underscores the compound's utility in materials science, particularly in creating new materials with specific optical properties (Das et al., 2015).
Biomedical Research
In biomedical contexts, derivatives of the compound have been synthesized and tested as novel lipogenic inhibitors. These studies found that certain derivatives could suppress lipogenic gene expression in mammalian hepatocytes, suggesting potential applications in lipid-lowering therapies (Das et al., 2011).
Advanced Optical Materials
Research into heterodifunctional polyfluorenes initiated by related compounds has led to the creation of nanoparticles exhibiting bright fluorescence emission. These materials, suitable for water dispersion, show promise for applications in bioimaging and sensing due to their high quantum yield and tunable emission properties (Fischer et al., 2013).
Chemical Synthesis Techniques
The compound has facilitated the development of microwave-mediated synthesis techniques, enabling the creation of an arylboronate library. This method emphasizes the compound's versatility in synthesizing a broad array of biaryls, highlighting its importance in advancing synthetic chemistry methodologies (Spencer et al., 2011).
Organic Electronics
A key application of the compound is in the synthesis of electron transport materials, crucial for organic electronics. An efficient synthesis pathway utilizing the compound as an intermediate exemplifies its role in producing materials for electronic applications, including light-emitting diodes and solar cells (Xiangdong et al., 2017).
将来の方向性
特性
IUPAC Name |
2-[4-(bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrClO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXSZNZSFDRTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682376 | |
| Record name | 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Bromomethyl)-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1256360-55-0 | |
| Record name | 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Bromomethyl)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromomethyl-2-chlorophenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



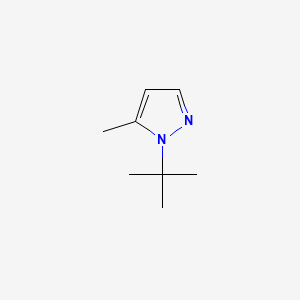
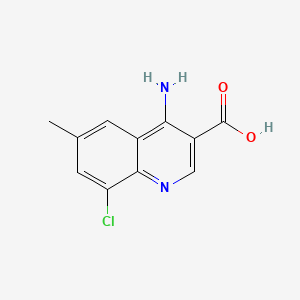
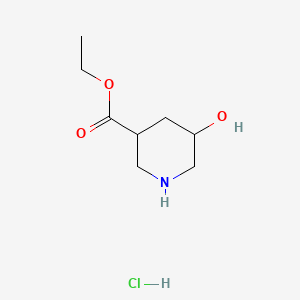
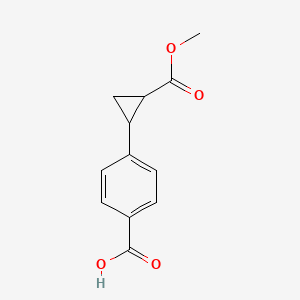
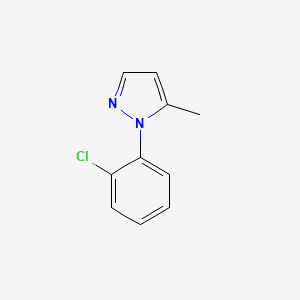
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
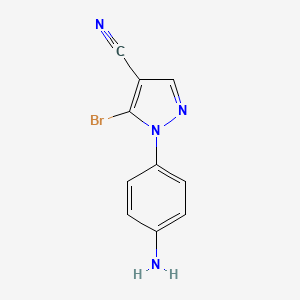
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)
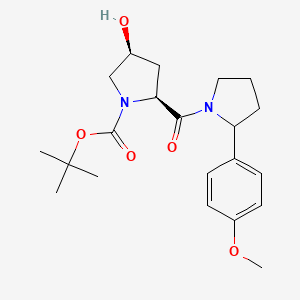
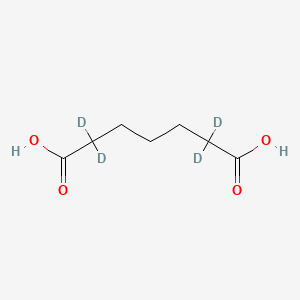
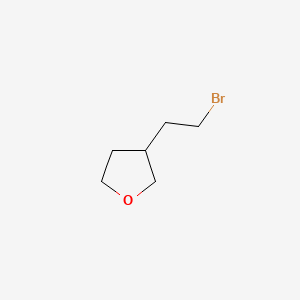

![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)